4SC-202 free base
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Overview
Description
It targets histone deacetylase 1, histone deacetylase 2, and histone deacetylase 3 with inhibitory concentrations of 1.20 micromolar, 1.12 micromolar, and 0.57 micromolar, respectively . Additionally, it exhibits inhibitory activity against lysine-specific demethylase 1 . This compound is primarily investigated for its potential anti-cancer properties and is currently being tested in various clinical trials .
Preparation Methods
The synthesis of 4SC-202 free base involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and often customized by different manufacturers. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
4SC-202 free base undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups, leading to different analogs.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
4SC-202 free base has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study epigenetic modifications and their effects on gene expression.
Biology: Researchers use it to investigate the role of histone deacetylases and lysine-specific demethylase 1 in cellular processes.
Medicine: It is being explored as a potential therapeutic agent for various cancers, including colorectal cancer, cervical cancer, and pediatric brain tumors
Mechanism of Action
4SC-202 free base exerts its effects by inhibiting histone deacetylase 1, histone deacetylase 2, and histone deacetylase 3, leading to the accumulation of acetylated histones. This results in changes in gene expression, promoting differentiation and reducing proliferation of cancer cells . Additionally, it inhibits lysine-specific demethylase 1, further modulating gene expression. The compound also affects microtubule formation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
4SC-202 free base is unique due to its dual inhibition of histone deacetylases and lysine-specific demethylase 1. Similar compounds include:
Vorinostat: A histone deacetylase inhibitor with a broader target profile.
Entinostat: Another selective histone deacetylase inhibitor with different inhibitory concentrations.
Panobinostat: A potent histone deacetylase inhibitor with a broader spectrum of activity. Compared to these compounds, this compound offers a unique combination of histone deacetylase and lysine-specific demethylase inhibition, making it a valuable tool in epigenetic research and cancer therapy.
Properties
IUPAC Name |
N-(2-aminophenyl)-3-[1-[4-(1-methylpyrazol-4-yl)phenyl]sulfonylpyrrol-3-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c1-27-16-19(14-25-27)18-7-9-20(10-8-18)32(30,31)28-13-12-17(15-28)6-11-23(29)26-22-5-3-2-4-21(22)24/h2-16H,24H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXXYMVLYKJITB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)S(=O)(=O)N3C=CC(=C3)C=CC(=O)NC4=CC=CC=C4N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.